molecular formula C7H7ClN2O3 B175071 5-Chloro-4-methoxy-2-nitroaniline CAS No. 160088-54-0

5-Chloro-4-methoxy-2-nitroaniline

Cat. No.: B175071
CAS No.: 160088-54-0
M. Wt: 202.59 g/mol
InChI Key: ZQLCLMUXVDGVAP-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O3 . It is also known by other names such as 5-chloro-4-methoxy-2-nitro-phenylamine . The molecular weight of this compound is 202.59 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with three substituents: a chlorine atom, a methoxy group, and a nitro group . The InChI code for this compound is InChI=1S/C7H7ClN2O3/c1-13-7-3-6 (10 (11)12)5 (9)2-4 (7)8/h2-3H,9H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 202.59 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass is 202.0145198 g/mol, and the monoisotopic mass is also 202.0145198 g/mol . The topological polar surface area is 81.1 Ų .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthetic Routine Development : Utilized as a starting material in chemical synthesis, such as in the production of 2-chloro-4-nitrophenol, showcasing its role in the synthesis of complex chemical compounds (Chen Chao-sen, 2009).
  • Pyrroloquinoline Synthesis : Served as a precursor in the synthesis of pyrrolo[4,3,2-de]quinolines, contributing to the formal total syntheses of complex organic molecules like damirones and batzellines (D. Roberts et al., 1997).
  • Key Intermediate in Pharmaceutical Synthesis : Key role in synthesizing 5-fluoroprimaquine, an antimalarial drug, demonstrating its importance in medicinal chemistry (P. O’Neill et al., 1998).

Material Science and Engineering

  • Molecular Structure Analysis : Investigated for its molecular structure and hydrogen bonding patterns, providing insights into crystallography and material science applications (J. Hernández-Paredes et al., 2016).

Environmental Science and Biodegradation

  • Environmental Degradation Studies : Explored for its degradation pathways by specific bacterial strains, contributing to understanding the environmental impact and biodegradation processes of nitroaromatic compounds (H. D. Duc, 2019).

Photophysical Studies

  • Nucleophilic Aromatic Photosubstitution : Studied for its behavior in nucleophilic aromatic photosubstitution reactions, offering insights into reaction mechanisms in photochemistry (G. G. Wubbels et al., 2013).

Safety and Hazards

Safety measures for handling 5-Chloro-4-methoxy-2-nitroaniline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

IUPAC Name

5-chloro-4-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLCLMUXVDGVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435635
Record name 5-Chloro-4-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160088-54-0
Record name 5-Chloro-4-methoxy-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160088-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-(5-chloro-4-methoxy-2-nitrophenyl)-acetamide (2 g, 8.2 mmol) in 5N HCl (20 mL) is added 1,4-dioxane (10 mL), and the mixture is stirred at 60° C. for 1.5 hours. The reaction mixture is concentrated and partitioned between EtOAc/2 N NaOH. The aqueous layers are washed with EtOAc (3×), brine, dried (MgSO4), adsorbed onto silica gel, and chromatographed (70% EtOAc/hexanes) to provide an orange powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide (8.0 g, Reference Example 32(i) was added to a solution of sodium methoxide (2.0 g, 0.037 mole) in methanol (150 mL) and the mixture was stirred at ambient temperature for 4 hours. The reaction mixture was added to ice water (750 mL), stirred for 15 minutes and the aqueous mixture was filtered. The precipitate was washed with water and dried at 60° C. under vacuum to give 5-chloro-4-methoxy-2-nitrophenylamine (6.52 g) as an orange solid, mp 128-129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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